1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine
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Overview
Description
1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine is a compound that features a piperidine ring substituted with a 3-chlorobenzoyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the 3-Chlorobenzoyl Group: This step involves the acylation of the piperidine ring with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Imidazole derivatives in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)benzene: Similar structure but with a benzene ring instead of a piperidine ring.
Uniqueness
1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine is unique due to the combination of its piperidine ring, 3-chlorobenzoyl group, and imidazole ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
1791065-56-9 |
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Molecular Formula |
C15H16ClN3O |
Molecular Weight |
289.8 |
Purity |
95 |
Origin of Product |
United States |
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